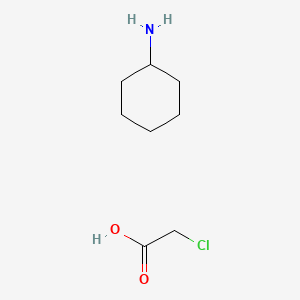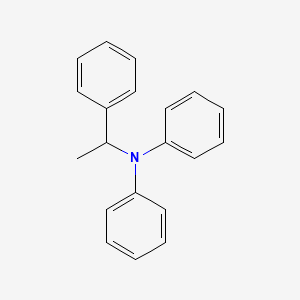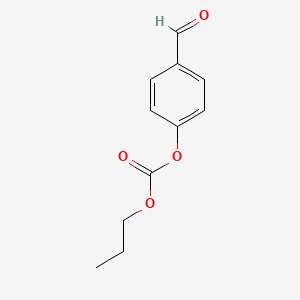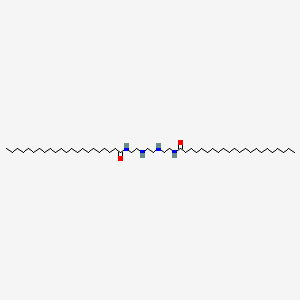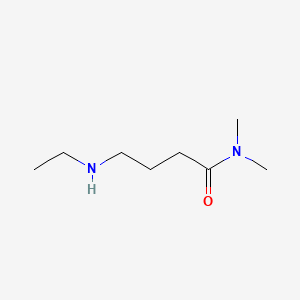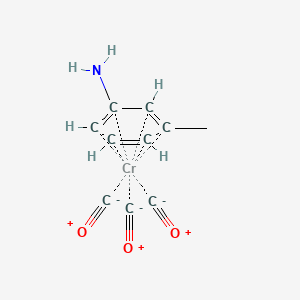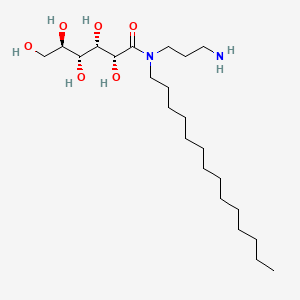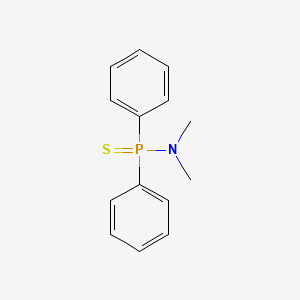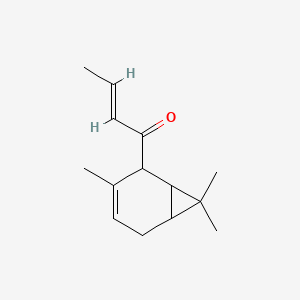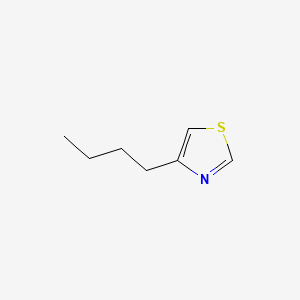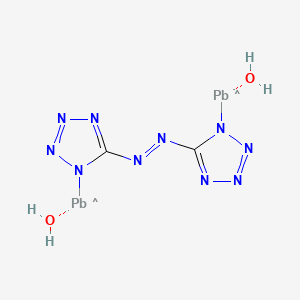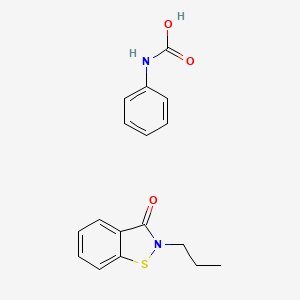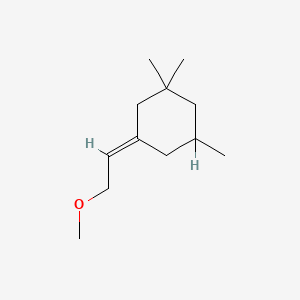
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is an organic compound with a unique structure that includes a methoxyethylidene group attached to a trimethylcyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane can be achieved through several methods. One common approach involves the reaction of 1,1,5-trimethylcyclohexanone with methoxyethylidene reagents under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethylidene group to a methoxyethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methoxyethyl derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The methoxyethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methoxyethylidene)indane-1,3-dione
- Diphenyl ethers
- Protoporphyrinogen oxidase inhibitors
Uniqueness
Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for various scientific and industrial applications .
Propriétés
Numéro CAS |
94201-18-0 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(3E)-3-(2-methoxyethylidene)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+ |
Clé InChI |
UWIFFJDQTKPKGO-VZUCSPMQSA-N |
SMILES isomérique |
CC1C/C(=C\COC)/CC(C1)(C)C |
SMILES canonique |
CC1CC(=CCOC)CC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


